2-Fluoro-4-phenyl-6-chloroaniline
Description
2-Fluoro-4-phenyl-6-chloroaniline is a substituted aniline derivative featuring fluorine (F) at the ortho (2nd) position, a phenyl group at the para (4th) position, and chlorine (Cl) at the 6th position on the benzene ring. The fluorine and chlorine substituents are electron-withdrawing groups (EWGs), which reduce the basicity of the amine group compared to aniline.
Properties
CAS No. |
702640-41-3 |
|---|---|
Molecular Formula |
C12H9ClFN |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-phenylaniline |
InChI |
InChI=1S/C12H9ClFN/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
INLWLAJMBMGAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares 2-Fluoro-4-phenyl-6-chloroaniline with structurally related compounds, focusing on substituent positions, molecular weights, and inferred physicochemical properties:
Key Observations:
Basicity : The target compound’s amine group is less basic (lower pKa) than aniline (pKa ~4.6) due to EWGs (F, Cl). In contrast, 4-Chloro-ortho-toluidine retains higher basicity due to the methyl EDG .
Solubility : The phenyl group in the target compound likely reduces water solubility compared to smaller analogs like 2-Fluoro-6-methylaniline .
Reactivity : Nitro-substituted analogs (e.g., 2-Chloro-3-fluoro-6-nitroaniline) exhibit heightened reactivity in substitution reactions, whereas the phenyl group in the target may favor coupling reactions .
Stability and Spectroscopic Features
- Thermal Stability : Halogenated anilines generally exhibit moderate thermal stability. The phenyl group may enhance stability compared to alkyl-substituted derivatives .
- Spectroscopy : The fluorine atom would produce distinct ¹⁹F NMR signals (~-120 to -140 ppm for aromatic F), while chlorine contributes to isotopic patterns in mass spectrometry .
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